molecular formula C29H28N2O4 B2382163 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 898345-03-4

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Katalognummer: B2382163
CAS-Nummer: 898345-03-4
Molekulargewicht: 468.553
InChI-Schlüssel: BKHSHFHJYZBJQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinolinone-based acetamide derivative characterized by a 6-ethoxy group, a 3-(4-methylbenzoyl) substituent, and an N-(4-ethylphenyl) acetamide moiety.

Eigenschaften

IUPAC Name

2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-20-8-12-22(13-9-20)30-27(32)18-31-17-25(28(33)21-10-6-19(3)7-11-21)29(34)24-16-23(35-5-2)14-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSHFHJYZBJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. It is characterized by a complex structure that integrates various functional groups, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N2O5C_{28}H_{26}N_{2}O_{5}, with a molecular weight of approximately 470.525 g/mol. The presence of multiple functional groups, including an ethoxy group and a benzoyl moiety, enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC28H26N2O5C_{28}H_{26}N_{2}O_{5}
Molecular Weight470.525 g/mol
LogP6.0359
SolubilityNot available

Preliminary studies suggest that quinoline derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Anticancer Activity

Research has demonstrated that compounds similar to 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide possess significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity.

Case Study: Antiproliferative Effects

In a study examining the effects of various quinoline derivatives:

  • Compound A (a structural analog) demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.
  • Compound B showed an IC50 value of 20 µM against HL-60 leukemia cells.
    These findings suggest that the structural features of these compounds play a crucial role in their biological activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively.

Antibacterial Testing Results

A series of tests were conducted using the agar well diffusion method to evaluate the antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
2-(6-ethoxy...acetamideStaphylococcus aureus18
Escherichia coli16
Klebsiella pneumoniae20

Antibiofilm Activity

The compound's potential as an antibiofilm agent was also assessed. Biofilm formation by pathogenic bacteria poses significant challenges in clinical settings. The compound exhibited a notable reduction in biofilm formation, suggesting its utility in preventing chronic infections.

Antibiofilm Activity Results

The following table summarizes the percent inhibition of biofilm formation at varying concentrations:

CompoundConcentration (µg/mL)% Inhibition (S. aureus)% Inhibition (K. pneumoniae)
2-(6-ethoxy...acetamide1008285
506072

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound : 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide Quinolinone 6-ethoxy, 3-(4-methylbenzoyl), N-(4-ethylphenyl) Not explicitly stated (likely designed for kinase or enzyme inhibition) Structural analog (C647-0949) has logP = 4.82, suggesting high membrane permeability .
N-(4-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide Quinolinone 6-ethoxy, 3-(4-methylbenzoyl), N-(4-chlorophenyl) Not reported Demonstrates the impact of electron-withdrawing (Cl) vs. electron-donating (ethyl) N-aryl groups.
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-chloro, 2-methyl, N-phenyl Potent InhA inhibitor (MIC = 1.56 µg/mL against M. tuberculosis) Highlights the importance of the quinazolinone core for antitubercular activity.
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide Quinolinone 6-ethyl, 3-(4-fluorophenyl)sulfonyl, N-(4-chlorophenyl) Unknown Sulfonyl group at position 3 may enhance electron-withdrawing effects compared to benzoyl.
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone 2-phenyl, 2-(ethylamino) Anti-inflammatory (stronger than Diclofenac) Substituents on the acetamide chain critically modulate activity.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole 4-ethylphenyl, pyridinyl-triazole Orco agonist (olfactory channel activation) Illustrates structural flexibility of acetamide derivatives for diverse targets.

Key Structural and Functional Insights

Core Heterocycle: Quinolinone vs. Quinazolinone: Quinazolinone derivatives (e.g., from and ) exhibit antitubercular or anti-inflammatory activity, while quinolinone analogs (e.g., ) are less explored but may target similar pathways. The additional nitrogen in quinazolinone likely enhances hydrogen-bonding interactions with enzymes like InhA .

Substituent Effects: Position 3: The 3-(4-methylbenzoyl) group in the target compound may improve receptor binding via hydrophobic interactions compared to sulfonyl () or acetyl () groups.

Biological Activity Trends: Anti-inflammatory acetamides () favor ethylamino side chains, whereas antitubercular activity () correlates with chloro and methyl groups on the quinazolinone core.

Physicochemical Properties :

  • The target compound’s lipophilicity (logP ~4.8) aligns with analogs showing good membrane permeability, though excessive lipophilicity may reduce solubility .

Research Findings and Implications

  • Antimicrobial Potential: The structural similarity to InhA inhibitors () suggests the target compound could be repurposed for tuberculosis research, though its quinolinone core may require validation.
  • Anti-inflammatory Applications : Ethyl-substituted acetamides () outperform Diclofenac, implying that the 4-ethylphenyl group in the target compound merits testing in inflammation models.
  • SAR Insights: Minor modifications (e.g., chloro to ethyl, benzoyl to sulfonyl) significantly alter target selectivity, underscoring the need for precision in substituent design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.